molecular formula C21H22ClN3O3S2 B2803618 N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide CAS No. 850911-23-8

N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2803618
CAS No.: 850911-23-8
M. Wt: 464
InChI Key: NGFKIZYXBUQAOU-LNVKXUELSA-N
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Description

N-[(2Z)-4-Chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a benzothiazolylidene core substituted with a chlorine atom and an ethyl group at positions 4 and 3, respectively. The benzamide moiety is further modified with a piperidine-sulfonyl group at the para position.

The compound’s stereochemistry (Z-configuration at the benzothiazolylidene double bond) and conformational rigidity are critical for its interactions with biological targets. Structural determination of such compounds typically employs X-ray crystallography, with refinement tools like SHELXL ensuring precise geometric parameters . While direct experimental data on the target compound’s bioactivity are absent in the provided evidence, its structural analogs (e.g., dihydrothiazolylidene derivatives and ethyl benzoate-based molecules) highlight its likely physicochemical and pharmacological profile.

Properties

IUPAC Name

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c1-2-25-19-17(22)7-6-8-18(19)29-21(25)23-20(26)15-9-11-16(12-10-15)30(27,28)24-13-4-3-5-14-24/h6-12H,2-5,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFKIZYXBUQAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. The resulting benzothiazole intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

The next step involves the introduction of the piperidine sulfonyl group. This can be accomplished by reacting the chlorinated benzothiazole intermediate with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The final step is the formation of the benzamide moiety, which can be achieved by reacting the intermediate with an appropriate benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the benzamide moiety to an amine.

    Substitution: The chlorinated benzothiazole core can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, triethylamine, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of the benzothiazole core and the piperidine sulfonyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The chloro and ethyl groups in the target compound may improve lipophilicity and membrane permeability relative to the methoxy and methyl groups in .
  • The piperidine-sulfonyl group confers higher aqueous solubility compared to the ester functionalities in I-series compounds (e.g., I-6230) .

Bioactivity : While I-series analogs (e.g., I-6230) are associated with kinase inhibition due to pyridazine/isoxazole moieties , the target compound’s sulfonamide group could broaden its target spectrum (e.g., carbonic anhydrases or proteases).

Crystallographic and Computational Insights

  • The target compound’s structure likely requires refinement via SHELXL or similar software, as seen in analogous dihydrothiazolylidene derivatives (mean σ(C–C) = 0.002 Å in ). Tools like WinGX/ORTEP would facilitate visualization of anisotropic displacement ellipsoids and molecular packing.
  • The Z-configuration of the benzothiazolylidene moiety enforces a planar geometry, akin to the dihydrothiazolylidene compound in , which exhibited a dihedral angle of <5° between the benzamide and thiazole rings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide?

  • Methodological Answer : Synthesis involves multi-step reactions, starting with the condensation of 4-chloro-3-ethyl-1,3-benzothiazol-2-amine with 4-(piperidine-1-sulfonyl)benzoyl chloride under inert conditions. Key steps include:

  • Thiourea Formation : Reacting the benzothiazole precursor with benzoyl isothiocyanate in DMF at 60–80°C .
  • Cyclization : Using DBU (1,8-diazabicycloundec-7-ene) to promote intramolecular cyclization, yielding the Z-configuration .
  • Purification : Chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to achieve >95% purity .
    • Critical Parameters : Solvent choice (DMF vs. acetonitrile) impacts reaction kinetics, while temperature control prevents isomerization .

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Structural confirmation requires:

  • X-ray Crystallography : Resolves bond lengths (e.g., C=S at 1.65 Å) and confirms the Z-configuration of the benzothiazol-2-ylidene moiety .
  • NMR Spectroscopy : Key signals include δ 8.2–8.5 ppm (aromatic protons from benzamide), δ 3.1–3.4 ppm (piperidine CH₂), and δ 1.4 ppm (ethyl CH₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ at m/z 476.0823) .

Advanced Research Questions

Q. How do solvent polarity and reaction conditions influence the Z/E isomer ratio during synthesis?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state, favoring the Z-isomer (85:15 Z/E ratio) due to dipole interactions with the sulfonyl group . Non-polar solvents (e.g., toluene) increase E-isomer formation (40:60 Z/E) .
  • Temperature : Reactions at 60°C yield >90% Z-isomer, while higher temperatures (>100°C) promote thermal isomerization to the E-form .
  • Validation : Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Q. What computational and experimental strategies resolve contradictions in reported biological activity?

  • Methodological Answer :

  • Molecular Docking : Screen against kinases (e.g., EGFR, VEGFR2) to predict binding affinity. The sulfonyl-piperidine group shows strong hydrogen bonding with kinase active sites (ΔG ≈ -9.2 kcal/mol) .
  • In Vitro Assays : Discrepancies in IC₅₀ values (e.g., 2.5 µM vs. 8.7 µM for EGFR inhibition) may arise from assay conditions (ATP concentration, pH). Standardize protocols using 10 µM ATP and pH 7.4 .
  • Metabolite Profiling : LC-MS/MS identifies oxidation products (e.g., sulfoxide derivatives) that may confound activity measurements .

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Methodological Answer :

  • Catalyst Screening : Pd/C (5% wt.) in hydrogenation reduces nitro intermediates (e.g., 6-nitrobenzothiazole) with >90% yield, avoiding over-reduction .
  • Byproduct Mitigation : Additives like triethylamine scavenge HCl during benzamide coupling, preventing sulfonamide decomposition .
  • Process Analytics : Use inline FTIR to monitor reaction progress and terminate at 95% conversion to prevent dimerization .

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